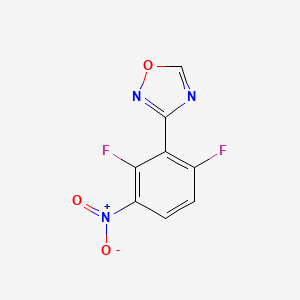

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16704910

Molecular Formula: C8H3F2N3O3

Molecular Weight: 227.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3F2N3O3 |

|---|---|

| Molecular Weight | 227.12 g/mol |

| IUPAC Name | 3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H3F2N3O3/c9-4-1-2-5(13(14)15)7(10)6(4)8-11-3-16-12-8/h1-3H |

| Standard InChI Key | AGJNVECKTUYDGN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=NOC=N2)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole, reflects its substitution pattern: a phenyl ring with fluorine atoms at positions 2 and 6, a nitro group at position 3, and a 1,2,4-oxadiazole moiety at position 1. The canonical SMILES representation, C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=NOC=N2)F, highlights the connectivity of atoms, while the InChIKey AGJNVECKTUYDGN-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.12 g/mol |

| IUPAC Name | 3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole |

| SMILES | C1=CC(=C(C(=C1N+[O-])F)C2=NOC=N2)F |

| PubChem CID | 54772297 |

The nitro and fluorine substituents introduce strong electron-withdrawing effects, which may influence reactivity and intermolecular interactions. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to aromatic stability and potential π-π stacking interactions.

Synthesis and Manufacturing

General Methods for 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and hydroxylamine analogs. A common approach is the condensation of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, benzohydrazide derivatives can react with nitriles or carbonyl compounds to form oxadiazole rings through dehydration .

Challenges in Synthesis and Optimization

-

Substrate Limitations: Homocoupling methods fail for aldehydes with active substituents (e.g., -OH, -NH), restricting precursor diversity .

-

Low Yields: Cyclization reactions often suffer from side products, necessitating tedious purification.

-

Nitro Group Instability: Under basic or reducing conditions, the nitro group may degrade, complicating storage and handling.

Future Directions

-

Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MTT assay) and microbial strains to validate hypothetical activities.

-

Structural Modifications: Introduce substituents at the oxadiazole 5-position to enhance binding affinity or solubility.

-

Green Chemistry Approaches: Explore microwave-assisted or flow-chemistry syntheses to improve yields and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume